molecular formula C4H8Br2O2 B094138 1,4-Dibromo-2,3-butanediol CAS No. 19396-65-7

1,4-Dibromo-2,3-butanediol

Cat. No.: B094138
CAS No.: 19396-65-7
M. Wt: 247.91 g/mol
InChI Key: XOWDQAHYPSENAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2,3-butanediol is an organic compound with the molecular formula C4H8Br2O2 and a molecular weight of 247.91 g/mol . It is a dihalogenated diol, meaning it contains two bromine atoms and two hydroxyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,3-butanediol can be synthesized through the bromination of 2,3-butanediol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via the addition of bromine across the double bond of 2,3-butanediol, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions, such as temperature and bromine concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,3-butanediol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding diol.

Common Reagents and Conditions

Major Products Formed

  • DL-2,3,4-Trihydroxybutylarsonic Acid
  • DL-2,3-Dihydroxybutane-1,4-bis(arsonic acid)

Scientific Research Applications

1,4-Dibromo-2,3-butanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,3-butanediol involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form various derivatives. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-1,4-butanediol
  • 1,3-Dibromo-2-propanol
  • 3-Bromo-1,2-propanediol
  • 2,3-Dibromo-1-propanol
  • 1,4-Dibromo-2,3-butanedione
  • 1,3-Dichloro-2-propanol
  • trans-2,3-Dibromo-2-butene-1,4-diol
  • 2,2-Bis(bromomethyl)-1,3-propanediol
  • 2,3-Dichloro-1-propanol

Uniqueness

1,4-Dibromo-2,3-butanediol is unique due to its specific arrangement of bromine and hydroxyl groups, which imparts distinct reactivity and properties. Its ability to undergo various substitution and oxidation reactions makes it a versatile compound in chemical synthesis and industrial applications .

Properties

IUPAC Name

1,4-dibromobutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDQAHYPSENAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861852
Record name 1,4-Dibromobutane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14396-65-7, 15410-44-3
Record name 2,3-Butanediol, 1,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14396-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibromo-L-(+)-threitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dibromobutane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2,3-butanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromo-2,3-butanediol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2,3-butanediol
Reactant of Route 3
1,4-Dibromo-2,3-butanediol
Reactant of Route 4
1,4-Dibromo-2,3-butanediol
Reactant of Route 5
1,4-Dibromo-2,3-butanediol
Reactant of Route 6
Reactant of Route 6
1,4-Dibromo-2,3-butanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.